3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene is a complex organic compound characterized by its unique tricyclic structure. It has the molecular formula and a molecular weight of approximately 187.24 g/mol. This compound features both nitrogen and oxygen atoms within its structure, contributing to its distinctive chemical properties and potential applications in various scientific fields.
The compound can be sourced from specialized chemical suppliers and is often utilized in research settings due to its unique structural characteristics and reactivity. Various suppliers provide detailed specifications regarding purity, synthesis methods, and applications.
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene is classified as a tricyclic heterocycle due to the presence of nitrogen in a cyclic structure. It falls under the category of organic compounds that are of interest in medicinal chemistry and synthetic organic chemistry.
The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial production may utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize yield and purity while maintaining consistency.
The molecular structure of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene can be represented using several notations:
The compound's structural data indicates a complex arrangement that contributes to its chemical reactivity and potential interactions with biological systems.
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene undergoes various chemical reactions:
Common reagents used in these reactions include:
The specific conditions for these reactions vary depending on the desired product and include temperature, pressure, and solvent choice.
The major products from these reactions depend on the type of reaction:
The mechanism of action for 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene involves interactions with specific molecular targets such as enzymes or receptors within biological systems. This interaction can alter their activity and lead to various biological effects.
Understanding the exact pathways requires further investigation into how this compound interacts at a molecular level within biological contexts.
The chemical properties include reactivity profiles that allow for oxidation, reduction, and substitution reactions under appropriate conditions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one |
InChI Key | CDCAHLUUGYXLKM-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C(C3=CC=CC=C3C1)NC2=O |
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene has several scientific applications:
This compound's unique structural features make it valuable for various applications across multiple scientific disciplines, highlighting its significance in ongoing research efforts aimed at exploring new synthetic pathways and biological interactions.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3